3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

Descripción general

Descripción

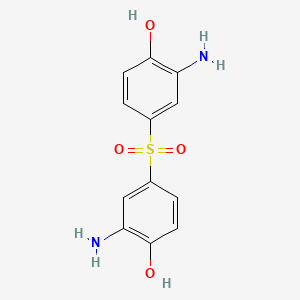

3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is an organic compound with the molecular formula C12H12N2O4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two amino groups and two hydroxyl groups attached to a diphenyl sulfone backbone, making it a versatile reagent in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone typically involves the reduction of 3,3’-dinitro-4,4’-dihydroxydiphenyl sulfone. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using other reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Análisis De Reacciones Químicas

Reduction Reactions

DADHDPS can act as a substrate or intermediate in reduction processes. A key synthetic route involves its production via reduction of 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone (DNDHDPS):

Mechanistic Insight :

- Iron-mediated reduction proceeds via electron transfer from Fe⁰ to nitro groups, forming intermediates that hydrolyze to amines .

- Catalytic hydrogenation involves H₂ adsorption on metal surfaces, followed by nitro group reduction to –NH₂ .

Oxidation Reactions

The compound’s hydroxyl and amine groups are susceptible to oxidation under controlled conditions:

Key Findings :

- Oxidation of –OH groups forms quinoid structures, enhancing thermal stability in polymer matrices .

- Over-oxidation of –NH₂ may lead to nitroso (–NO) or nitro (–NO₂) groups, requiring precise stoichiometric control .

Substitution Reactions

The –NH₂ and –OH groups participate in nucleophilic substitutions, enabling functionalization:

Applications :

- Acylated derivatives improve solubility in organic solvents for polymer synthesis .

- Sulfonated variants enhance ionic conductivity in membranes .

Polymerization and Crosslinking

DADHDPS serves as a monomer in high-performance polymers:

Mechanism :

- Polycondensation via –OH and –NH₂ groups forms rigid heterocyclic structures (e.g., benzoxazole rings) .

- Crosslinking with epoxies occurs through amine-epoxide ring-opening reactions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Stage | Temperature Range | Mass Loss | Primary Process | Byproducts |

|---|---|---|---|---|

| 1 | 250–350°C | 15–20% | Dehydration and sulfone group cleavage | SO₂, H₂O, phenolic compounds |

| 2 | 350–600°C | 50–60% | Aromatic ring degradation | CO, CO₂, NH₃ |

Implications :

Aplicaciones Científicas De Investigación

Chemistry

3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone serves as a critical monomer in the synthesis of polybenzoxazoles (PBOs), which are high-performance polymers. These polymers exhibit:

- Outstanding Mechanical Properties : Suitable for applications requiring high strength and durability.

- Thermal Stability : Retain structural integrity under high-temperature conditions.

- Dielectric Properties : Useful in electronic and insulation applications.

The ability to withstand extreme conditions makes PBOs ideal for aerospace and automotive industries where materials must endure thermal stress and mechanical strain .

Biology

In biological research, this compound is employed as a reagent for synthesizing bioactive molecules. It plays a role in:

- Biochemical Assays : Used to detect specific biomolecules or reactions.

- Drug Development : Investigated for potential therapeutic applications due to its structural characteristics that may influence biological activity .

Industry

The industrial applications of this compound include:

- Production of High-Performance Materials : Utilized in the manufacture of films and resins that demand superior mechanical and thermal properties.

- Anodic Photosensitive Resin Precursor Compositions : This compound is integral to creating materials that can be used in electronics and photolithography processes .

Case Study 1: Aerospace Applications

A study highlighted the use of polybenzoxazoles derived from this compound in aerospace components. The polymer's high thermal stability and mechanical strength were crucial in developing lightweight parts that can withstand extreme environmental conditions .

Case Study 2: Biomedical Research

Research demonstrated the compound's efficacy as a reagent in synthesizing novel drug candidates targeting specific diseases. Its structural properties enable modifications that enhance bioactivity and reduce side effects .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Monomer for polybenzoxazoles | High thermal stability, mechanical strength |

| Biology | Reagent for bioactive molecule synthesis | Potential therapeutic applications |

| Industry | Production of high-performance films and resins | Superior mechanical properties |

Mecanismo De Acción

The mechanism of action of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various chemical reactions, making it a versatile reagent in synthetic chemistry. The compound can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions .

Comparación Con Compuestos Similares

3,3’-Dinitro-4,4’-dihydroxydiphenyl sulfone: A precursor in the synthesis of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone.

4,4’-Sulfonylbis(2-aminophenol): Another compound with similar functional groups but different structural arrangement.

Uniqueness: 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone is unique due to its combination of amino and hydroxyl groups on a diphenyl sulfone backbone, providing it with distinct reactivity and versatility in various chemical reactions .

Actividad Biológica

3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DHDPS) is an organic compound with the molecular formula C12H12N2O4S and a CAS number of 7545-50-8. It is characterized by the presence of two amino groups and two hydroxyl groups on a diphenyl sulfone backbone, contributing to its versatility in various applications, including polymer synthesis and biological research.

- Molecular Weight : 280.30 g/mol

- Melting Point : 231 °C

- Boiling Point : 596.9 ± 50.0 °C (predicted)

- Density : 1.564 ± 0.06 g/cm³ (predicted)

DHDPS exhibits significant biological activity through its interaction with various cellular components. It can modulate enzyme activity by binding to active sites, influencing biochemical pathways crucial for cellular function. The compound has been shown to impact cell signaling pathways, gene expression, and metabolic processes.

Cellular Effects

Research indicates that DHDPS affects different cell types, leading to alterations in:

- Cell Proliferation : Inhibits or promotes growth depending on concentration and cellular context.

- Apoptosis : Induces programmed cell death in certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Dosage Effects in Animal Models

Studies have demonstrated that the effects of DHDPS are dose-dependent in animal models. Higher doses may lead to more pronounced biological effects, including toxicity at elevated levels .

Metabolic Pathways

DHDPS interacts with various metabolic pathways, facilitating its biotransformation through enzymatic reactions involving cofactors. These interactions are crucial for understanding its pharmacokinetics and potential therapeutic uses .

Transport and Distribution

The transport of DHDPS within biological systems is mediated by specific transporters and binding proteins, which influence its bioavailability and efficacy.

Case Studies

- Polymer Synthesis : DHDPS is utilized as a monomer in the synthesis of polybenzoxazoles (PBO), which exhibit excellent thermal and mechanical properties. This application is particularly relevant in aerospace and high-performance material industries .

- Biochemical Assays : The compound serves as a reagent in various biochemical assays aimed at studying enzyme kinetics and cellular responses .

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two amino groups, two hydroxyl groups | Modulates enzyme activity; induces apoptosis |

| 3,3'-Dinitro-4,4'-dihydroxydiphenyl sulfone | Nitro substituents | Less active than DHDPS |

| 4,4'-Sulfonylbis(2-aminophenol) | Similar functional groups | Different reactivity profile |

Propiedades

IUPAC Name |

2-amino-4-(3-amino-4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECOIASOKMSRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226383 | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7545-50-8 | |

| Record name | ABPS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7545-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7545-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonylbis[2-aminophenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone interact with the zinc anode in a rechargeable aqueous zinc battery?

A1: In rechargeable aqueous zinc batteries (RAZBs), this compound is utilized as a molecular tailoring agent on the separator's face-to-anode side. This modification introduces ion-sieving capabilities to the separator, effectively repelling harmful sulfate ions (SO42-) while guiding a uniform influx of zinc ions (Zn2+). [] This selective ion transport promotes the preferential accumulation of zinc deposits along the (002) crystallographic orientation, even under demanding high-current deposition conditions. [] This targeted deposition contributes to improved battery performance and stability.

Q2: What are the advantages of incorporating this compound into the separator of a rechargeable aqueous zinc battery?

A2: Incorporating this compound into the separator offers several advantages for RAZBs: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.